molecular formula C9H9BrO3 B3376690 3-Bromo-2,4-dimethoxybenzaldehyde CAS No. 122452-59-9

3-Bromo-2,4-dimethoxybenzaldehyde

Cat. No. B3376690
M. Wt: 245.07 g/mol
InChI Key: QXSWWYIZFZHXNS-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It is a brominated derivative of dimethoxybenzaldehyde .


Synthesis Analysis

The synthesis of 3-Bromo-2,4-dimethoxybenzaldehyde can be achieved by the bromination of 3,4-dimethoxybenzaldehyde . The reaction involves the addition of bromine in dry chloroform to a stirred solution of 3,4-dimethoxybenzaldehyde in dry chloroform under argon at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethoxybenzaldehyde can be analyzed using X-ray diffraction and other spectroscopic techniques . Theoretical calculations, carried out by the density functional theory, provide information on its electronic properties .


Chemical Reactions Analysis

3-Bromo-2,4-dimethoxybenzaldehyde can undergo various chemical reactions. For instance, it can react with sodium methoxide in methanol, with EtOAc/CuBr as a catalyst, to form 2,4,5-trimethoxybenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,4-dimethoxybenzaldehyde include a molecular weight of 245.070 Da . It’s important to note that the exact physical and chemical properties such as melting point, boiling point, and solubility may vary and should be determined experimentally .

Scientific Research Applications

Optical Properties and Potential in NLO Materials

Research has shown that bromine-substituted dimethoxybenzaldehydes, like 3-Bromo-2,4-dimethoxybenzaldehyde, exhibit interesting linear and nonlinear optical properties. For example, a study focusing on the structural and electronic properties of similar compounds demonstrated that bromine substitution enhances the nonlinear third-order susceptibility, making these compounds promising candidates for nonlinear optical (NLO) materials (Aguiar et al., 2022).

Molecular Structure and Synthesis

Another aspect of scientific interest is the synthesis and molecular modeling of bromo-dimethoxybenzaldehydes. Research has provided insights into the synthesis, molecular structure, and packaging of compounds like 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde. These studies are crucial for understanding the effects of bromine substitution on the aromatic ring and their impact on the physical-chemical properties of these compounds (Borges et al., 2022).

Drug Discovery Intermediate

3-Bromo-2,4-dimethoxybenzaldehyde has also been used as an intermediate in drug discovery. For example, its reaction with other compounds has led to the formation of structures useful in the development of new pharmaceuticals (Li et al., 2012).

Potential in Organic Synthesis

The compound plays a significant role in organic synthesis, offering a pathway to various organic structures. This versatility is evident in the synthesis of different organic compounds where 3-Bromo-2,4-dimethoxybenzaldehyde serves as a starting point or an intermediate (Connolly et al., 2004).

Applications in Material Science

Finally, its application extends to material science, particularly in the development of novel materials with specific optical and electronic properties. This is exemplified by research into compounds and complexes derived from 3-Bromo-2,4-dimethoxybenzaldehyde that exhibit unique optical characteristics suitable for various material science applications (Mekkey et al., 2020).

Safety And Hazards

3-Bromo-2,4-dimethoxybenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

The future directions for the use of 3-Bromo-2,4-dimethoxybenzaldehyde could involve its use as a building block for the synthesis of natural alkaloids and derivatives . It’s also possible that it could be used in the design of new crystalline materials .

properties

IUPAC Name

3-bromo-2,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSWWYIZFZHXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556210
Record name 3-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethoxybenzaldehyde

CAS RN

122452-59-9
Record name 3-Bromo-2,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Narula, MR Zalutsky - Tetrahedron letters, 1988 - Elsevier
( n- C4H9 I3 R OH Page 1 Tetrahedron Letters,Vol.29,No.35,pp 4385-4388,198a 0040-4039/aa $3.00 + -00 Printed in Great Britain Peryamon Press plc SYNTHESIS OF N-…
Number of citations: 13 www.sciencedirect.com
M Liu, H Wang, H Zeng, CJ Li - Science advances, 2015 - science.org
The first example of a homogeneous silver(I)-catalyzed aerobic oxidation of aldehydes in water is reported. More than 50 examples of different aliphatic and aromatic aldehydes, …
Number of citations: 85 www.science.org

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